molecular formula C27H33NO2 B12686812 4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate CAS No. 87260-25-1

4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate

Cat. No.: B12686812
CAS No.: 87260-25-1
M. Wt: 403.6 g/mol
InChI Key: WYTBUBSHICZERC-UHFFFAOYSA-N
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Description

4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate is a chemical compound with the molecular formula C27H33NO2 and a molecular weight of 403.55642 g/mol It is known for its unique structure, which includes a butyl group, a cyanophenyl group, and a propylcyclohexyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate typically involves multiple steps, including the formation of the cyanophenyl and propylcyclohexyl benzoate intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Scientific Research Applications

4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-2-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications, such as in the synthesis of specialized materials or as a probe in biological studies .

Properties

CAS No.

87260-25-1

Molecular Formula

C27H33NO2

Molecular Weight

403.6 g/mol

IUPAC Name

(4-butyl-2-cyanophenyl) 4-(4-propylcyclohexyl)benzoate

InChI

InChI=1S/C27H33NO2/c1-3-5-7-21-10-17-26(25(18-21)19-28)30-27(29)24-15-13-23(14-16-24)22-11-8-20(6-4-2)9-12-22/h10,13-18,20,22H,3-9,11-12H2,1-2H3

InChI Key

WYTBUBSHICZERC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCC)C#N

Origin of Product

United States

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